3-Ethyl-4-methylaniline

Descripción general

Descripción

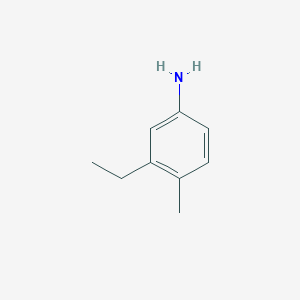

3-Ethyl-4-methylaniline is an organic compound with the molecular formula C9H13N. It is an aromatic amine, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position on the benzene ring, along with an amino group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methylaniline typically involves

Actividad Biológica

3-Ethyl-4-methylaniline, a compound with the chemical formula CHN, is an aromatic amine that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and immunomodulatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by an ethyl group and a methyl group attached to a phenyl ring, making it a substituted aniline. Its structure can be represented as follows:

This configuration contributes to its reactivity and interaction with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, a study highlighted the compound's ability to inhibit bacterial DNA polymerases, which are crucial for bacterial DNA replication. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 2.5 to 10 µg/ml against Staphylococcus aureus, while showing no activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/ml) | Notes |

|---|---|---|---|

| This compound derivative | Staphylococcus aureus | 2.5 - 10 | Potent inhibitor of DNA polymerase IIIC |

| This compound derivative | E. coli | No activity | Ineffective against Gram-negative bacteria |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism of action appears to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, which is essential for maintaining fungal cell integrity .

Immunomodulatory Effects

The immunomodulatory potential of this compound has also been explored. In animal models, compounds derived from this amine have been observed to modulate immune responses by enhancing the activity of macrophages and promoting cytokine production. This suggests a potential role in therapeutic applications aimed at enhancing immune function or combating immunosuppression .

Case Studies

Several case studies have documented the biological activities of this compound:

- Case Study on Antibacterial Efficacy : A study conducted on mice infected with S. aureus demonstrated that treatment with specific derivatives resulted in significant reductions in bacterial load, suggesting effective in vivo antibacterial properties .

- Immunotoxicity Assessment : An assessment highlighted the compound's safety profile concerning immunotoxicity, indicating that while it possesses biological activity, it does not significantly impair immune function at therapeutic doses .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Ethyl-4-methylaniline serves as a valuable building block in organic chemistry. It is utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinones or oxidized derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts ethynyl group to ethyl or other forms | Lithium aluminum hydride |

| Electrophilic Substitution | Forms substituted derivatives | Bromine, nitric acid |

Biological Studies

The compound has been investigated for its biological activities, particularly its potential as an inhibitor in cancer research. Studies have shown that it interacts with specific molecular targets involved in cancer progression, making it a candidate for further pharmacological evaluation .

Pharmaceutical Applications

This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their antitumor properties and other therapeutic effects. For instance, research has indicated its role in developing drugs targeting specific kinases associated with cancer .

Case Study 1: Antitumor Activity

A study focused on the antitumor activity of this compound revealed its efficacy in inhibiting tumor growth in specific cancer cell lines. The compound was shown to modulate enzyme activity related to cancer progression, suggesting its potential use in cancer therapeutics .

Case Study 2: Synthesis Optimization

Research published on optimizing the synthesis of compounds related to this compound highlighted a novel approach that improved yield and purity significantly. The new synthetic route demonstrated a reduction in hazardous waste and improved overall efficiency, showcasing the compound's relevance in sustainable chemistry practices .

Propiedades

IUPAC Name |

3-ethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPYKGJAQCIPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551805 | |

| Record name | 3-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104715-64-2 | |

| Record name | 3-Ethyl-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-ethyl-4-methylaniline into the uracil scaffold affect the antibacterial activity of the resulting compounds?

A: The research demonstrates that incorporating this compound at the 6-position of the uracil ring is crucial for the inhibitory activity against bacterial DNA polymerase IIIC (pol IIIC) and the growth of Gram-positive bacteria. [] The study synthesized a series of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAUs) and found that many acted as potent competitive inhibitors of pol IIIC, a key enzyme in bacterial DNA replication. The presence of this compound, along with specific 3-substituents on the uracil ring, was essential for this inhibitory activity and the observed antibacterial effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.